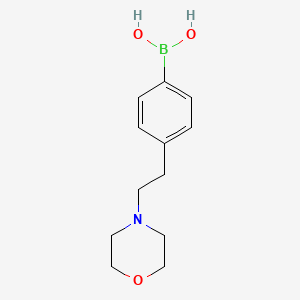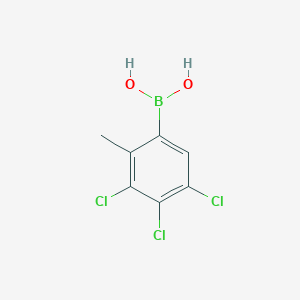
(3,4,5-Trichloro-2-methylphenyl)boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
TMB has a molecular formula of C7H6Cl3BO2 and a molecular weight of 238.4 g/mol. The exact mass is 237.95300 .Chemical Reactions Analysis
TMB is widely used as a reagent for the synthesis of other organic compounds. For example, it is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen
Boronic Acid in Drug Design and Discovery
Boronic acids, including (3,4,5-Trichloro-2-methylphenyl)boronic acid, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles. The incorporation of boronic acids into medicinal chemistry efforts has led to the FDA and Health Canada approving several boronic acid drugs, with many others in clinical trials. This review highlights the role of boronic acids in the discovery of new drugs, starting from their natural occurrence to their synthesis and incorporation into organic compounds, encouraging future drug discovery endeavors to consider the benefits of boronic acids (Plescia & Moitessier, 2020).
Boron in Seawater Desalination
The study of boron removal by reverse osmosis (RO) membranes in seawater desalination applications is crucial due to boron's presence in drinking water, which can have detrimental effects on human health. Boron, existing mainly as boric acid in seawater, challenges the desalination process due to its small size and charge neutrality. This review covers the current knowledge on boron removal using NF/RO membranes, including factors influencing boron rejection and the need for further research to optimize this process for safer drinking water (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors Based on Boronic Acid Derivatives
Electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives have been explored for their potential in sensing sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. The unique properties of FcBA, including a boronic acid moiety for binding and an electrochemically active part, make it suitable for constructing sensitive and selective biosensors. This review discusses the progress in developing FcBA-based biosensors, highlighting their applications and limitations (Wang, Takahashi, Du, & Anzai, 2014).
Boron Buffered Solution for Plant Boron Nutrition Studies
The development of a boron-buffered solution culture system represents a significant advancement in studying plant boron nutrition. This system allows for controlled studies on the effects of boron on plant growth by maintaining constant boron concentrations in the nutrient solution. The use of a boron-specific resin to equilibrate boron concentration highlights the importance of precise boron management in agricultural practices for optimal plant growth and development (Asad, Bell, Dell, & Huang, 2004).
Boron-Containing Compounds in Fungal Management
The study of boron-containing compounds (BCCs) and their effects on fungi has unveiled their potential in both environmental and medical applications. BCCs, including boric acid and novel synthetic derivatives, have shown efficacy as antifungal agents, particularly against pathogenic species. This review discusses the social and economic benefits of BCCs, their mechanisms of action, and the emerging interest in their applications for environmental protection and antimycotic agents (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).
Eigenschaften
IUPAC Name |
(3,4,5-trichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKATBSATBTEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674543 | |
| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-Trichloro-2-methylphenyl)boronic acid | |
CAS RN |
1072946-34-9 | |
| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)
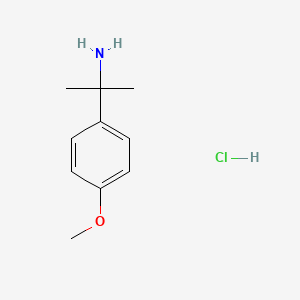
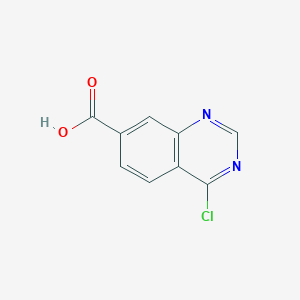
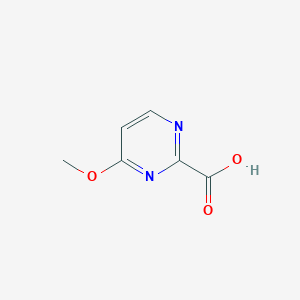
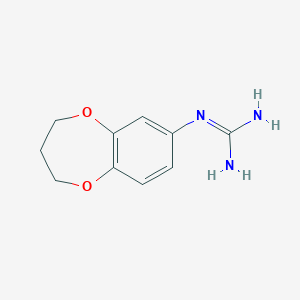
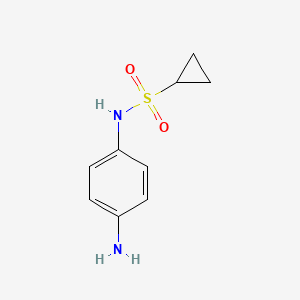

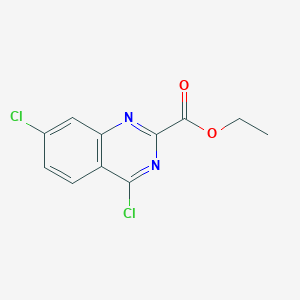
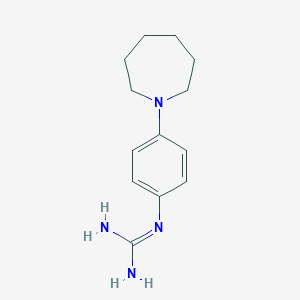
![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
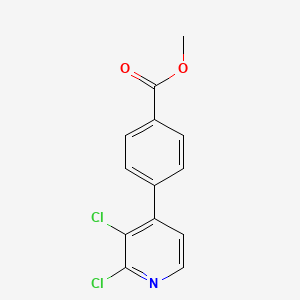

![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)
